2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that belongs to the class of imidazopyridines. This compound features a pyrrolidine moiety and an aldehyde functional group, which contribute to its unique chemical properties. The structure of this compound suggests potential biological activity, making it a subject of interest in medicinal chemistry.
2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde can be classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is categorized under imidazopyridines, which are known for their diverse pharmacological activities.
The synthesis of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the coupling of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives with appropriate aldehydes or amines under specific conditions to yield the desired product.
Technical Details:
The molecular structure of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde can be represented as follows:
This structure includes:
Key structural data includes:
2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions typical for aldehydes and heterocycles. Notable reactions include:
Technical Details:
The mechanism of action for compounds like 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde is primarily linked to their interaction with biological targets such as receptors or enzymes.
Data:
Key physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm structure and purity during synthesis .
The potential applications of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde include:
Emerging research continues to explore its utility in various therapeutic areas, including oncology and neuropharmacology, highlighting its relevance in contemporary medicinal chemistry .
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, first gaining prominence with the development of zolpidem (insomnia therapy) and alpidem (anxiolytic) in the late 20th century [6]. This bicyclic 5-6 fused ring system is classified as a "drug prejudice" scaffold due to its exceptional versatility in interacting with biological targets, demonstrated by its presence in compounds spanning antimycobacterial, anticancer, antiviral, and antidiabetic therapies [3] [6]. The scaffold's drug-like properties stem from its balanced physicochemical characteristics, including moderate logP values, hydrogen-bonding capability, and metabolic stability, which facilitate membrane permeability and target engagement. Over 2,500 patents and 1,200 clinical candidates featuring this core were documented between 1970–2020, underscoring its sustained pharmaceutical relevance. The structural plasticity of the scaffold allows for extensive derivatization at positions C-2, C-3, C-6, and C-8, enabling medicinal chemists to fine-tune pharmacological profiles while maintaining favorable ADME properties [6].
2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: Not assigned; Molecular Formula: C₁₂H₁₃N₃O; Molecular Weight: 215.25 g/mol) features a precise heterocyclic architecture [1] [8]. Its nomenclature follows IUPAC conventions:
The molecule’s planar imidazo[1,2-a]pyridine core provides π-stacking capability, while the electron-donating pyrrolidinyl group at C2 enhances electron density at C3, activating the aldehyde for nucleophilic additions. Compared to its phenyl analog (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, CID 820933) [5], the pyrrolidinyl substituent introduces a basic nitrogen (pKa ~7.5) that significantly influences solubility and salt formation potential. Spectroscopic characterization reveals distinctive signals: ¹H NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm, while C3 carbon resonates at δ 190–192 ppm in ¹³C NMR. The pyrrolidine protons appear as broadened singlets at δ 3.3–3.5 ppm (N–CH₂) and δ 1.8–2.0 ppm (CH₂–CH₂) [1] [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9